molecular formula C10H12OS B8677102 (4-Allyloxy-phenyl)-methanethiol

(4-Allyloxy-phenyl)-methanethiol

Cat. No. B8677102
M. Wt: 180.27 g/mol
InChI Key: ZZUPZSRZTWIEGJ-UHFFFAOYSA-N
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Patent
US07429605B2

Procedure details

A mixture of 2.00 g (10.9 mmol) 1-allyloxy-4-chloromethyl-benzene and 917 mg (12.1 mmol) thiourea in 3.0 ml ethanol was heated to reflux for 7 h. Solvents were distilled off and the crystalline residue was washed with cold ethanol and isolated by filtration. After addition of 2.5 ml ethanol, 1.0 ml water and 0.7 ml 25% aqueous ammonia, the mixture was heated to reflux for 1 h. Ethanol was distilled off, then acidified with 0.5 ml half conc. HCl and extracted with ethyl acetate. The solution was dried over MgSO4 and solvents were removed in vacuo to yield 1.59 g (81%) colorless oil, which was used immediately.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
917 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11]Cl)=[CH:7][CH:6]=1)[CH:2]=[CH2:3].NC(N)=[S:15].O.N>C(O)C>[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][SH:15])=[CH:7][CH:6]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C1)CCl
Name
Quantity
917 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
0.7 mL
Type
reactant
Smiles
N
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 h
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
Solvents were distilled off
WASH
Type
WASH
Details
the crystalline residue was washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
isolated by filtration
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over MgSO4 and solvents
CUSTOM
Type
CUSTOM
Details
were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C=C1)CS
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.